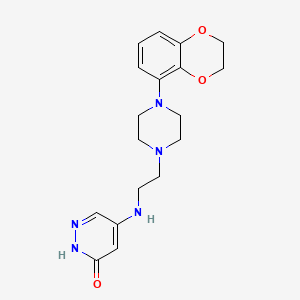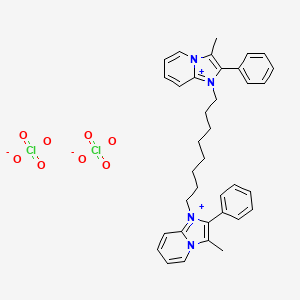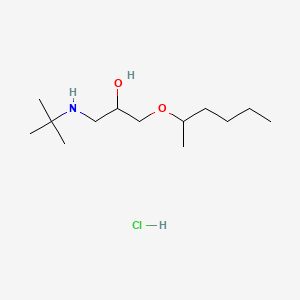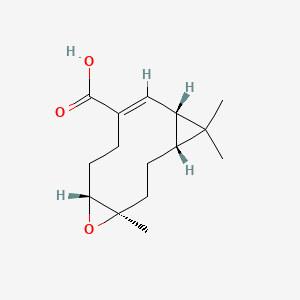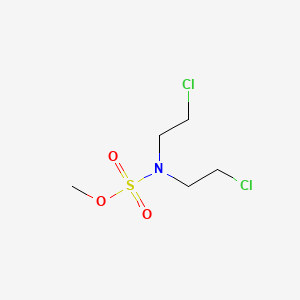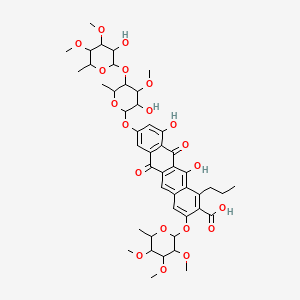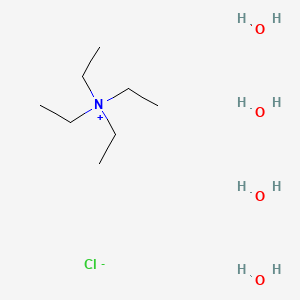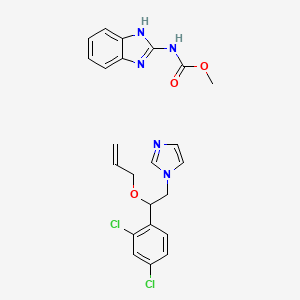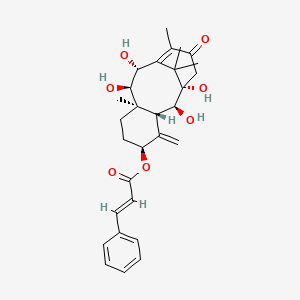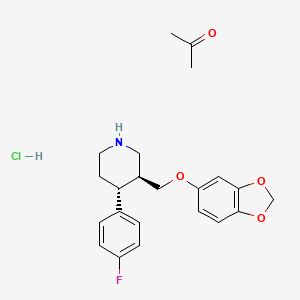
Paroxetine hydrochloride acetone solvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paroxetine hydrochloride acetone solvate is a crystalline form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound is particularly significant in the pharmaceutical industry due to its enhanced stability and solubility properties, which improve the bioavailability of paroxetine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the paroxetine molecule.
Reduction: Used to reduce specific functional groups, often in the presence of catalysts.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Paroxetine hydrochloride acetone solvate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying crystal structures and solvate formation.
Biology: Investigated for its effects on serotonin reuptake and its potential use in treating various neurological disorders.
Medicine: Widely used in the development of antidepressant medications and studied for its pharmacokinetics and pharmacodynamics.
Industry: Employed in the formulation of controlled-release tablets to enhance drug delivery and efficacy
Mécanisme D'action
Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Paroxetine hydrochloride hemihydrate
- Paroxetine hydrochloride anhydrate
- Paroxetine hydrochloride propan-2-ol solvate
Uniqueness
Paroxetine hydrochloride acetone solvate is unique due to its specific solvate form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in pharmaceutical formulations where consistent bioavailability is crucial .
Propriétés
Numéro CAS |
181237-74-1 |
|---|---|
Formule moléculaire |
C22H27ClFNO4 |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1 |
Clé InChI |
DPMHFUVLMMVQCA-YHOFXEKLSA-N |
SMILES isomérique |
CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
SMILES canonique |
CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


